![molecular formula C13H14N2O B13143366 1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one CAS No. 88214-12-4](/img/structure/B13143366.png)
1,5,5'-Trimethyl[2,2'-bipyridin]-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one is a heterocyclic organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes two pyridine rings connected by a single bond and substituted with three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the precursor compounds, which are usually substituted pyridines.
Coupling Reaction: The key step involves the coupling of two pyridine rings. This can be achieved through various methods, such as the Ullmann coupling reaction or the Suzuki-Miyaura cross-coupling reaction.
Methylation: The final step involves the introduction of methyl groups at the desired positions. This can be done using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one may involve:
Large-Scale Coupling Reactions: Utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as catalysts and sensors.
Wirkmechanismus
The mechanism of action of 1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to diverse biological and chemical effects. The compound’s unique structure allows it to act as a versatile ligand, facilitating various catalytic and coordination processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A parent compound with similar coordination properties but lacking the methyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at different positions, affecting its coordination behavior.
6,6’-Dimethyl-2,2’-bipyridine: Another derivative with different methyl substitution patterns.
Uniqueness
1,5,5’-Trimethyl-[2,2’-bipyridin]-6(1H)-one is unique due to its specific methyl substitution pattern, which influences its electronic properties and coordination behavior. This makes it particularly useful in applications requiring precise control over coordination chemistry and catalytic activity.
Eigenschaften
CAS-Nummer |
88214-12-4 |
|---|---|
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1,3-dimethyl-6-(5-methylpyridin-2-yl)pyridin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-11(14-8-9)12-7-5-10(2)13(16)15(12)3/h4-8H,1-3H3 |
InChI-Schlüssel |
YNKNWSKKXMPWHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)C2=CC=C(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)


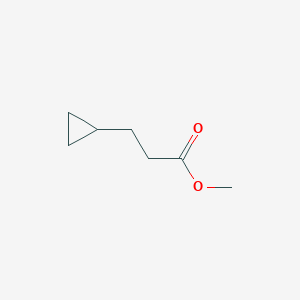
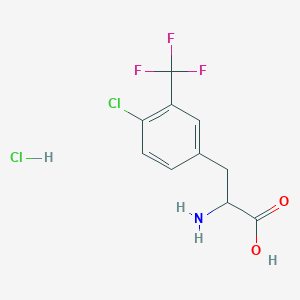

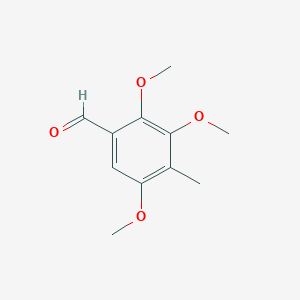
![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)
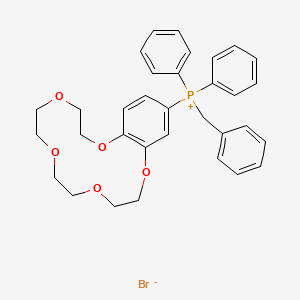
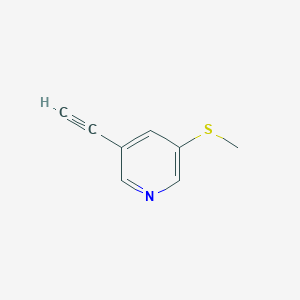
![10-[3,5-Bis[3,5-bis(4-tert-butylphenyl)phenyl]phenyl]-3,7-dibromophenoxazine](/img/structure/B13143375.png)
